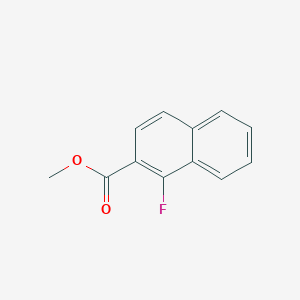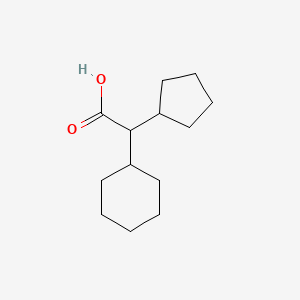![molecular formula C30H30O4S2 B14010151 1-(Benzenesulfonyl)-2-[6-[2-(benzenesulfonyl)phenyl]hexyl]benzene CAS No. 16426-00-9](/img/structure/B14010151.png)
1-(Benzenesulfonyl)-2-[6-[2-(benzenesulfonyl)phenyl]hexyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzenesulfonyl)-2-[6-[2-(benzenesulfonyl)phenyl]hexyl]benzene is an organic compound that belongs to the class of sulfonyl compounds. These compounds are characterized by the presence of a sulfonyl group attached to a benzene ring. This particular compound features two benzenesulfonyl groups attached to a hexyl chain, making it a complex and potentially versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)-2-[6-[2-(benzenesulfonyl)phenyl]hexyl]benzene typically involves multiple steps, starting with the preparation of the benzenesulfonyl chloride. This can be achieved by reacting benzene with chlorosulfonic acid. The resulting benzenesulfonyl chloride is then reacted with a suitable hexyl chain precursor under controlled conditions to form the desired compound. The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Benzenesulfonyl)-2-[6-[2-(benzenesulfonyl)phenyl]hexyl]benzene can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The benzenesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfides.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor.
Medicine: It could be explored for its potential therapeutic properties.
Industry: The compound may be used in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 1-(Benzenesulfonyl)-2-[6-[2-(benzenesulfonyl)phenyl]hexyl]benzene would depend on its specific application. In general, the sulfonyl groups can interact with various molecular targets, potentially inhibiting enzymes or other proteins. The hexyl chain may also play a role in modulating the compound’s activity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonyl chloride: A simpler compound with a single sulfonyl group.
Hexylbenzenesulfonate: A related compound with a sulfonate group attached to a hexyl chain.
Dibenzenesulfonylmethane: A compound with two benzenesulfonyl groups attached to a methane backbone.
Uniqueness
1-(Benzenesulfonyl)-2-[6-[2-(benzenesulfonyl)phenyl]hexyl]benzene is unique due to its complex structure, featuring two benzenesulfonyl groups and a hexyl chain. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
16426-00-9 |
|---|---|
Molekularformel |
C30H30O4S2 |
Molekulargewicht |
518.7 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-2-[6-[2-(benzenesulfonyl)phenyl]hexyl]benzene |
InChI |
InChI=1S/C30H30O4S2/c31-35(32,27-19-7-3-8-20-27)29-23-13-11-17-25(29)15-5-1-2-6-16-26-18-12-14-24-30(26)36(33,34)28-21-9-4-10-22-28/h3-4,7-14,17-24H,1-2,5-6,15-16H2 |
InChI-Schlüssel |
QMWCITUPINBGOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2CCCCCCC3=CC=CC=C3S(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


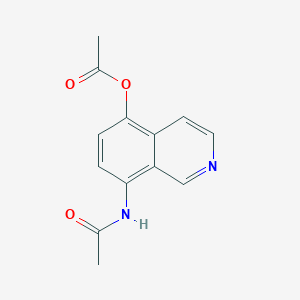
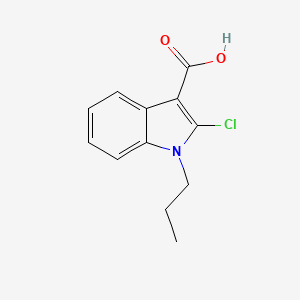
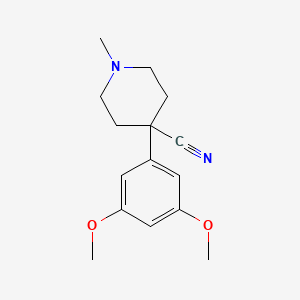
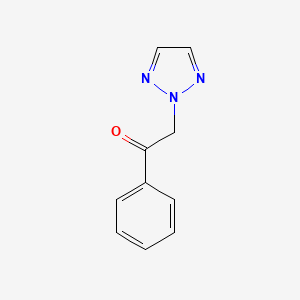
![2-Methyl-8-phenyl-5-sulfanylidene-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidin-7-one](/img/structure/B14010096.png)
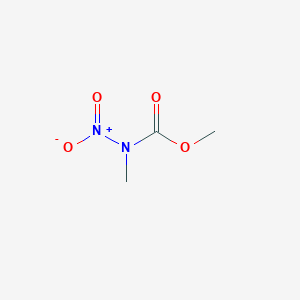
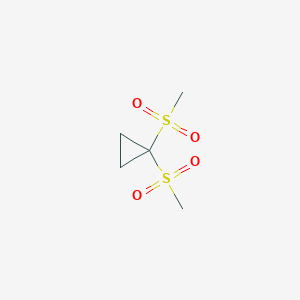
![1-Bromo-4-[(4-fluoro-3-nitrophenyl)sulfonyl]-2-nitrobenzene](/img/structure/B14010108.png)
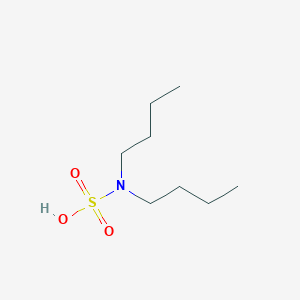
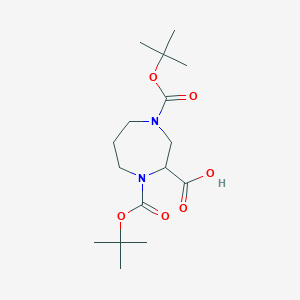

![3-Azabicyclo[3.3.1]nonan-2-one](/img/structure/B14010131.png)
